1-(6-Ethyl-5-fluoropyrimidin-4-yl)pyrrolidin-3-ol
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Description
“1-(6-Ethyl-5-fluoropyrimidin-4-yl)pyrrolidin-3-ol” is a chemical compound with the molecular formula C6H7FN2O . It is an important intermediate in the synthesis of Voriconazole, a commercially marketed pharmaceutical substance known to be useful for the treatment of some fungal infections .
Synthesis Analysis
An effective and simple method for the preparation of 6-ethyl-5-fluoropyrimidin-4-ol has been reported. It uses formamide instead of formamidine acetate. This new cyclization for the synthesis of 6-ethyl-5-fluoropyrimidin-4-ol is considered an improvement over previous methods, which involved several steps and had to use heavy metals catalysis and other costly materials .Scientific Research Applications
Antifungal Agent: Voriconazole Synthesis Intermediate
- Background : Voriconazole is a commercially marketed pharmaceutical active substance used to treat fungal infections. It exhibits excellent antifungal activity against a wide range of yeasts and filamentous fungi, with minimal side effects .
Formamide Cyclization: A Novel Synthetic Route
- Methodology : An effective and straightforward method for preparing 6-Ethyl-5-fluoropyrimidin-4-ol involves using formamide instead of formamidine acetate. This innovative cyclization approach simplifies the synthetic process and reduces material costs .
- Procedure :
Availability for Research
properties
IUPAC Name |
1-(6-ethyl-5-fluoropyrimidin-4-yl)pyrrolidin-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FN3O/c1-2-8-9(11)10(13-6-12-8)14-4-3-7(15)5-14/h6-7,15H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCCCQKLHFWPXJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=N1)N2CCC(C2)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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